molecular formula C7H6BrFN2 B12442730 2-Bromo-6-fluorobenzenecarboximidamide

2-Bromo-6-fluorobenzenecarboximidamide

Cat. No.: B12442730
M. Wt: 217.04 g/mol
InChI Key: YVBKBNYVGDCDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-fluorobenzenecarboximidamide is an organic compound with the molecular formula C7H6BrFN2. It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 6 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluorobenzenecarboximidamide typically involves the use of 2-bromo-6-fluorobenzoic acid as a starting material. The preparation method for 2-bromo-6-fluorobenzoic acid includes several steps: nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis . The resulting 2-bromo-6-fluorobenzoic acid can then be converted to this compound through amidation reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluorobenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenecarboximidamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-fluorobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluorobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6BrFN2

Molecular Weight

217.04 g/mol

IUPAC Name

2-bromo-6-fluorobenzenecarboximidamide

InChI

InChI=1S/C7H6BrFN2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11)

InChI Key

YVBKBNYVGDCDTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=N)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.